Lenalidomide-acetamido-O-PEG3-C2-azide
Description
Lenalidomide-acetamido-O-PEG3-C2-azide is a synthetic small molecule designed for targeted protein degradation (TPD), a cutting-edge strategy in drug discovery. This compound belongs to the class of proteolysis-targeting chimeras (PROTACs), which recruit E3 ubiquitin ligases to tag specific proteins for proteasomal degradation. Structurally, it integrates three critical components:
- Lenalidomide core: A potent immunomodulatory drug (IMiD) that binds to cereblon (CRBN), an E3 ubiquitin ligase adaptor protein .
- PEG3 linker: A triethylene glycol spacer that optimizes solubility, flexibility, and distance between the E3 ligase ligand and the target-binding moiety .
- C2-azide terminal group: A click chemistry handle (azide) enabling conjugation to alkyne-modified target protein ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
This adjustment would yield an estimated molecular formula of C23H32N6O8 and a molecular weight of ~518 g/mol .
The compound is primarily used in research to develop bifunctional degraders for oncology and neurodegenerative diseases. Its stability under refrigerated storage and compatibility with aqueous solvents (via PEG) enhance its utility in biological assays .
Properties
Molecular Formula |
C23H30N6O8 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C23H30N6O8/c24-28-25-6-7-34-8-9-35-10-11-36-12-13-37-15-21(31)26-18-3-1-2-16-17(18)14-29(23(16)33)19-4-5-20(30)27-22(19)32/h1-3,19H,4-15H2,(H,26,31)(H,27,30,32) |
InChI Key |
ALKYLAVLDSHTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG3-C2-azide involves several steps:
Starting Material: The synthesis begins with lenalidomide, a derivative of thalidomide.
PEG Linker Attachment: A PEG3 linker is attached to lenalidomide through a series of reactions involving ethylene glycol derivatives.
Acetamido Group Addition: An acetamido group is introduced to enhance the compound’s solubility and stability.
Azide Group Introduction: Finally, an azide group is added to the terminal end of the PEG linker, enabling further conjugation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Conjugation Reactions: The terminal azide group allows for conjugation to other molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Substitution Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are used for azide reduction.
Conjugation Reactions: Alkyne-functionalized molecules are used for click chemistry reactions.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Amines: Formed through reduction of the azide group.
Conjugated Molecules: Formed through CuAAC reactions with alkyne-functionalized molecules
Scientific Research Applications
Lenalidomide-acetamido-O-PEG3-C2-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing novel therapeutics for cancer and other diseases.
Industry: Utilized in the production of research reagents and tools for drug discovery.
Mechanism of Action
Lenalidomide-acetamido-O-PEG3-C2-azide exerts its effects through the following mechanisms:
Cereblon Ligand: Binds to the cereblon protein, a component of the CRL4 E3 ubiquitin ligase complex.
Targeted Degradation: Facilitates the ubiquitination and subsequent proteasomal degradation of target proteins.
Pathways Involved: Modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase, leading to the degradation of specific proteins such as IKZF1 and IKZF3 in multiple myeloma
Comparison with Similar Compounds
Lenalidomide-5'-acetamido-O-PEG4-C2-azide
Key Findings :
- Longer PEG linkers (e.g., PEG4) improve solubility but may reduce cell permeability due to increased hydrophilicity .
- Shorter linkers (e.g., PEG3) are preferred for targets requiring precise spatial alignment between the E3 ligase and the target protein .
Thalidomide-Based Derivatives
Thalidomide-O-PEG3-amine hydrochloride
Key Findings :
- Lenalidomide derivatives exhibit stronger CRBN binding and lower toxicity compared to thalidomide analogues .
- Azide-terminated compounds enable modular conjugation, whereas amine-terminated variants require additional activation steps .
Non-Lenalidomide PEG-Azide Compounds
IODOACETAMIDE-PEG3-AZIDE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
